molecular formula C10H9N B1352389 5-Methylisoquinoline CAS No. 62882-01-3

5-Methylisoquinoline

Cat. No.: B1352389
CAS No.: 62882-01-3
M. Wt: 143.18 g/mol
InChI Key: QHRZMGDJNNDMGZ-UHFFFAOYSA-N
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Description

5-Methylisoquinoline is a useful research compound. Its molecular formula is C10H9N and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZMGDJNNDMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212049
Record name 5-Methylisoquinoline
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-01-3
Record name 5-Methylisoquinoline
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Record name 5-Methylisoquinoline
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Record name 5-Methylisoquinoline
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Record name 5-methylisoquinoline
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Foundational & Exploratory

5-Methylisoquinoline CAS 62882-01-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 5-Methylisoquinoline (CAS 62882-01-3) . It prioritizes actionable synthetic pathways, structural validation, and pharmacological utility over generic descriptions.

CAS: 62882-01-3 | Formula: C₁₀H₉N | MW: 143.19 g/mol

Executive Summary

This compound represents a critical structural isomer in the isoquinoline alkaloid family.[1] Unlike its more common C1- and C3-substituted counterparts, the C5-methyl variant introduces steric bulk and lipophilicity at the "top" of the benzene ring fusion, distal from the nitrogen lone pair. This unique geometry makes it a high-value scaffold for Structure-Activity Relationship (SAR) studies, particularly in "methyl scan" optimizations to probe hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs).

This guide delineates the physicochemical profile, high-fidelity synthetic routes, and analytical fingerprints required to utilize this compound in high-throughput screening and lead optimization.

Physicochemical Profile

Accurate characterization data is essential for formulation and assay development.[1] The following values represent the consensus for high-purity (>98%) samples.

PropertyValueNotes
Appearance Off-white to pale yellow solidLow-melting solid; tends to supercool.[1]
Melting Point 47–48 °CSharp transition indicates high purity.[1]
Boiling Point ~270 °C (at 760 mmHg)High thermal stability.[1]
Density 1.08 g/cm³ (predicted)Denser than water.[1]
LogP 2.6 ± 0.2Moderate lipophilicity; CNS penetrant potential.[1]
pKa (Conjugate Acid) 5.3–5.6Weak base; protonates in physiological pH (lysosomes).[1]
Solubility Soluble in DCM, MeOH, DMSOLimited aqueous solubility without acidification.

Synthetic Methodologies

Direct cyclization methods (e.g., Pomeranz-Fritsch) often yield mixtures of 5- and 7-substituted isomers due to the directing effects of the benzene ring substituents. For pharmaceutical applications requiring >99% isomeric purity, the Functionalization Route via 5-nitroisoquinoline is the industry "Gold Standard."

Route A: Regioselective Synthesis (The "Nitro" Pathway)

This route leverages the natural electrophilic susceptibility of the isoquinoline C5 position.

Step-by-Step Protocol:

  • Nitration: Treat Isoquinoline with fuming HNO₃/H₂SO₄ at 0°C.

    • Mechanism: The protonated nitrogen deactivates the pyridine ring; the benzene ring undergoes Electrophilic Aromatic Substitution (EAS) preferentially at C5 (major) and C8 (minor). Separation is achieved via fractional crystallization.[1][2]

  • Reduction: Hydrogenation (H₂, Pd/C) or Fe/HCl reduction yields 5-Aminoisoquinoline .[1]

  • Sandmeyer Reaction: Diazotization (NaNO₂, HBr, CuBr) converts the amine to 5-Bromoisoquinoline .

  • Cross-Coupling: Suzuki-Miyaura coupling with Methylboronic acid (or Me-BF₃K) using a Pd catalyst (e.g., Pd(dppf)Cl₂) introduces the methyl group.

Route B: Visualization of the Pathway

The following diagram illustrates the logical flow and reagents for the high-purity synthesis.

SynthesisRoute Iso Isoquinoline (Starting Material) Nitro 5-Nitroisoquinoline (Major Isomer) Iso->Nitro HNO3, H2SO4 (Nitration) Amino 5-Aminoisoquinoline Nitro->Amino H2, Pd/C (Reduction) Bromo 5-Bromoisoquinoline (Key Intermediate) Amino->Bromo 1. NaNO2, HBr 2. CuBr (Sandmeyer) Target This compound (CAS 62882-01-3) Bromo->Target MeB(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Caption: Figure 1.[3] Regioselective synthesis of this compound via the 5-nitro intermediate.

Analytical Characterization

Confirming the identity of this compound requires distinguishing it from the 1-, 3-, and 8-methyl isomers.

Nuclear Magnetic Resonance (NMR)[4][5]
  • ¹H NMR (CDCl₃, 400 MHz):

    • C5-CH₃: Distinct singlet at δ 2.65 ppm .[1]

    • H1: Singlet at δ 9.25 ppm (Deshielded by adjacent Nitrogen).

    • H3: Doublet at δ 8.55 ppm .

    • Coupling: The H4 proton often shows coupling to the H3 and potentially long-range coupling to the methyl group.[1]

  • ¹³C NMR:

    • Methyl carbon appears at ~19 ppm .[1]

    • C1 carbon is the most downfield signal at ~153 ppm .[1]

Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ peak at m/z 144.08 .[1]

  • Fragmentation: Loss of HCN (27 Da) is common in isoquinolines, leading to characteristic daughter ions.

Applications in Drug Design

This compound is not just a building block; it is a strategic probe in Medicinal Chemistry.[1][4]

The "Magic Methyl" Effect

Replacing a hydrogen atom with a methyl group (C5 position) can significantly alter the pharmacological profile:

  • Conformational Restriction: The C5-methyl group can induce a twist in biaryl systems attached at C4, locking the molecule in a bioactive conformation.[1]

  • Solubility & Metabolism: The methyl group increases lipophilicity (LogP +0.[1]5) but also introduces a "soft spot" for metabolic oxidation (benzylic hydroxylation by CYPs), which can be exploited for pro-drug strategies or blocked by fluorination.

Target Classes
  • Kinase Inhibitors: The isoquinoline hinge-binding motif is well-established (e.g., Fasudil). The 5-methyl group projects into the "gatekeeper" region or the solvent front, depending on binding orientation.

  • PARP Inhibitors: Isoquinolinone derivatives (metabolites of isoquinolines) are potent PARP inhibitors.[1] 5-substitution affects potency and selectivity against PARP-1 vs PARP-2.[1]

SAR_Logic Core Isoquinoline Scaffold (Hinge Binder) Me5 5-Methyl Group Core->Me5 Substitution Effect1 Hydrophobic Pocket Filling (Affinity) Me5->Effect1 Optimized Fit Effect2 Steric Clash (Selectivity) Me5->Effect2 Prevents Off-Target Binding Effect3 Metabolic Liability (Benzylic Oxidation) Me5->Effect3 CYP450 Interaction

Caption: Figure 2. Pharmacological impact of 5-methylation on the isoquinoline scaffold.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Isoquinolines can darken upon oxidation.[1]

  • Handling: Use standard PPE. Avoid inhalation of dust/vapors.[1]

References

  • ChemicalBook. this compound Properties and CAS Data. Retrieved from

  • PubChem. Isoquinoline and Methylisoquinoline Derivatives Data.[1] Retrieved from

  • Molecules (MDPI). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025).[1][5][6] Retrieved from

  • International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry and Functionalization. Retrieved from

  • BenchChem. Synthesis and Biological Activity of Isoquinoline Derivatives. Retrieved from

Sources

5-Methylisoquinoline chemical structure and molecular weight

[1][2][3][4]

Part 4: Analytical Fingerprinting (NMR)

Identification of this compound relies on detecting the symmetry-breaking methyl group and the specific coupling patterns in the aromatic region.

  • 
     NMR (Typical in 
    
    
    ):
    • 
       2.65 ppm (3H, s):  Methyl group at C5. This is distinctively downfield compared to a toluene methyl due to the ring current of the heterocycle.
      
    • 
       9.2 ppm (1H, s):  H1 proton. The most deshielded signal, characteristic of the position adjacent to nitrogen.
      
    • 
       8.5 ppm (1H, d):  H3 proton.
      
    • Aromatic Region (7.5 – 8.0 ppm): The protons at C6, C7, and C8 appear as a complex multiplet. Crucially, the absence of a doublet at the C5 position (which would be present in isoquinoline) confirms substitution.

Part 5: Biological & Industrial Relevance[6][7][8]

While less common than the 1-substituted derivatives (e.g., papaverine), the this compound scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The isoquinoline core is a frequent motif in ATP-competitive kinase inhibitors. Substitution at the 5-position allows for vector exploration into the solvent-accessible regions of the kinase binding pocket, potentially improving solubility and selectivity.

  • Alkaloid Synthesis: It serves as a building block for the total synthesis of aaptamine alkaloids and other marine natural products where the benzenoid ring is highly substituted.

  • Metabolic Stability: Methylation at metabolic "soft spots" (like the C5 position in unsubstituted isoquinoline) can block Phase I metabolic oxidation, extending the half-life of drug candidates.

References

  • Pomeranz, C. (1893).[2] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14(1), 116–119. Link

  • Fritsch, P. (1893).[2] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422. Link

  • Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, Vol 6. Link

  • PubChem. (2025). "Compound Summary: this compound". National Library of Medicine. Link

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[3] (General reference for isoquinoline reactivity).

Technical Guide: Solubility Profile & Handling of 5-Methylisoquinoline

[1]

Critical Safety & Identity Alert

⚠ CAS Registry Mismatch Warning The CAS number 86-55-5 provided in the initial query corresponds to 1-Naphthoic Acid , not this compound.

  • Target Compound: this compound

  • Correct CAS: 62882-01-3 (or generic Isoquinoline derivatives class)

  • CAS 86-55-5: 1-Naphthoic Acid (Solid, acidic, different solubility profile).

[1] This guide focuses exclusively on this compound. Ensure you are handling the correct chemical entity before proceeding, as their reactivity (Basic vs. Acidic) is diametrically opposed.[1][2][3]

Executive Summary

This compound is a heteroaromatic organic compound comprising a benzene ring fused to a pyridine ring, substituted with a methyl group at the C5 position.[1][2][3] Its solubility behavior is governed by the interplay between the basic nitrogen atom (pKa ~5.4), the lipophilic aromatic core, and the hydrophobic methyl substituent.[2][3]

For research and drug development applications, this compound is best solubilized in polar aprotic solvents (DMSO, DMF) for biological assays and chlorinated or alcoholic solvents (DCM, Ethanol) for synthetic manipulation.[2][3] It is practically insoluble in water at neutral pH.[1][2][3]

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step to predicting solubility behavior.[1][2][3]

PropertyValue (Approx/Predicted)Solubility Implication
Molecular Formula C₁₀H₉NLipophilic organic base.[1]
Molecular Weight 143.19 g/mol Small molecule; kinetics of dissolution are fast.[2][3]
Physical State Low-melting solid or OilHigh tendency to "oil out" in poor solvents.[1][3]
LogP (Octanol/Water) ~2.5 - 2.6Highly lipophilic; prefers organic phases.[1][2]
pKa (Conjugate Acid) ~5.4pH-Dependent Solubility: Soluble in aqueous acid (pH < 3); insoluble at pH > 6.[1][2]
H-Bond Donors/Acceptors 0 / 1Accepts H-bonds (soluble in alcohols); cannot donate (poor self-solvation).[1][3]
Mechanistic Solubility Logic
  • The Hydrophobic Effect: The 5-methyl group increases the lipophilicity compared to the parent isoquinoline, making water solubility negligible (< 1 g/L).[1][2][3]

  • Pi-Pi Stacking: The planar aromatic system favors stacking interactions, requiring solvents capable of disrupting these forces (e.g., DCM, Toluene).[1][2][3]

  • Protonation Switch: The pyridine nitrogen allows the molecule to function as a "solubility switch."[1][2][3] It can be pulled into the aqueous phase by protonation (forming the cation) and returned to the organic phase by deprotonation.[2][3]

Solubility Landscape: Solvent Selection Matrix

The following data categorizes solvent compatibility for synthesis and analysis.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO Excellent (>100 mM)Preferred for Bio-Assays. High boiling point; difficult to remove.[1][3]
Polar Aprotic DMF Excellent (>100 mM)Alternative to DMSO; hepatotoxic risks.[1][2][3]
Chlorinated Dichloromethane (DCM) Excellent Preferred for Extraction. High volatility allows easy removal.[1][2][3]
Alcohols Ethanol / Methanol Good Soluble due to H-bonding with pyridinic nitrogen.[1][3]
Non-Polar Diethyl Ether Moderate/Good Good for precipitation if mixed with HCl (forms salt).[1][2][3]
Non-Polar Hexanes / Heptane Low Used as an anti-solvent to induce crystallization.[1][2][3]
Aqueous Water (pH 7) Insoluble < 0.1 mg/mL.[1][2][3] Do not use for stock solutions.
Aqueous 0.1 M HCl Soluble Forms the water-soluble hydrochloride salt.[1][2][3]
Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis vs. Biology).

SolubilityDecisionStartStart: this compoundIntentIntended Application?Start->IntentBioBiological Assay(Screening/Cell Culture)Intent->Bio In Vitro SynthChemical Synthesis(Reaction/Purification)Intent->Synth Synthesis DMSOUse DMSO(Stock: 10-50 mM)Avoids precipitation in mediaBio->DMSO High Solvency Required DCMUse Dichloromethane(High Solubility, Volatile)Synth->DCM General Reaction AcidExAcid-Base Extraction(Use 1M HCl + Ether)Synth->AcidEx Purification

Figure 1: Decision matrix for solvent selection based on experimental goals.[1][2]

Technical Workflows & Protocols
Protocol A: Preparation of Stock Solution for Biological Assays

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Accurately weigh 1.43 mg of this compound (adjust based on purity).

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid Ethanol for long-term storage as evaporation alters concentration.[1][3]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[1][2][3]

    • QC Check: Inspect against a dark background.[1][2][3] If turbidity persists, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

    • Stability:[1] Stable for >6 months if kept anhydrous.[1][2][3]

Protocol B: Purification via Acid-Base Solubility Switching

Objective: Purify crude this compound from non-basic impurities (e.g., neutral aromatics).[1][3]

  • Dissolution: Dissolve crude mixture in Diethyl Ether or Ethyl Acetate .

  • Extraction (Acid Phase): Wash the organic layer with 1.0 M HCl (3x).[2][3]

    • Mechanism:[1][4][5] this compound protonates (

      
      ) and moves to the aqueous layer.[1][2][3] Neutral impurities remain in the organic layer.[1][2][3]
      
  • Separation: Discard the organic layer.[1][2][3]

  • Neutralization: Cool the aqueous layer on ice.[1][2][3] Slowly add 6.0 M NaOH until pH > 10.

    • Observation: The solution will turn cloudy as the free base precipitates/oils out.[2][3]

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over Anhydrous

    
    , filter, and evaporate in vacuo.
    
Visualization: Acid-Base Purification Workflow

AcidBaseExtractionCrudeCrude Mixture(Organic Solvent)AddAcidAdd 1M HClCrude->AddAcidPhaseSepPhase SeparationAddAcid->PhaseSepOrgLayerOrganic Layer(Neutral Impurities)PhaseSep->OrgLayer Discard AqLayerAqueous Layer(Protonated 5-Me-IsoQ)PhaseSep->AqLayer Keep BasifyBasify (pH > 10)(NaOH)AqLayer->BasifyExtractExtract with DCMBasify->ExtractFinalPure this compoundExtract->Final

Figure 2: Purification workflow utilizing the pH-dependent solubility of the isoquinoline nitrogen.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved from [Link][2][3]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry.[2][3] Elsevier Science.[1][2][3] (Reference for general solubility trends of benzopyridines).

An In-Depth Technical Guide to the Metabolic Stability of the 5-Methylisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline scaffold is a privileged bicyclic heteroaromatic structure, forming the core of numerous natural products, approved drugs, and clinical candidates.[1][2] Its rigid framework and ability to present substituents in a well-defined three-dimensional space make it an attractive starting point for designing molecules that interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4] However, like any xenobiotic, isoquinoline-containing compounds are subject to metabolic transformation by the body's detoxification machinery. Understanding and optimizing the metabolic stability of this scaffold is a critical pillar of drug development, directly influencing a compound's pharmacokinetic profile, oral bioavailability, dosing regimen, and potential for toxicity.[5]

This guide provides an in-depth technical exploration of the metabolic stability of the 5-methylisoquinoline core. We will dissect the primary metabolic pathways, detail robust experimental workflows for assessing stability, and discuss field-proven strategies for mitigating metabolic liabilities, thereby providing researchers with the foundational knowledge to rationally design more durable and effective drug candidates.

Chapter 1: The Metabolic Profile of this compound

The metabolic fate of a this compound derivative is primarily dictated by two major enzyme superfamilies: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO). These enzymes are responsible for Phase I metabolism, which introduces or exposes functional groups to increase hydrophilicity and prepare the molecule for subsequent Phase II conjugation and excretion.[6]

Cytochrome P450 (CYP450) Mediated Oxidation

The CYP450 enzyme superfamily, located predominantly in the liver, is responsible for the metabolism of an estimated 70-80% of all drugs in clinical use.[7] For the this compound scaffold, CYP-mediated oxidation can occur at several positions, often referred to as "metabolic soft spots."[8]

  • Benzylic Oxidation of the 5-Methyl Group: The methyl group at the 5-position is a classic metabolic liability. Its position, analogous to a benzylic carbon, makes it highly susceptible to oxidation by CYP enzymes. This process typically occurs in a stepwise manner, first forming a primary alcohol (5-hydroxymethylisoquinoline), which can be further oxidized to an aldehyde and then to a carboxylic acid. This is one of the most common and predictable metabolic pathways.[9]

  • Aromatic Hydroxylation: The carbocyclic (benzene) portion of the isoquinoline ring is electron-rich and thus a prime substrate for CYP-mediated hydroxylation. While specific positions depend on the substitution pattern and the specific CYP isozyme involved (e.g., CYP2E1, CYP2A6 have been implicated in quinoline metabolism), unsubstituted carbons on this ring are potential sites of attack.[10][11]

  • N-Oxidation: Although less common for isoquinolines compared to other nitrogenous heterocycles, the nitrogen atom can be oxidized by CYPs to form an N-oxide.[10]

Aldehyde Oxidase (AO) Mediated Metabolism

Aldehyde oxidase is a cytosolic molybdo-flavoenzyme that has gained significant attention in recent years for its role in the metabolism of nitrogen-containing heterocyclic drugs.[12][13] Unlike CYPs, which target electron-rich sites, AO catalyzes the oxidation of electron-deficient carbon atoms, typically those adjacent (alpha) to a ring nitrogen.[14]

For the isoquinoline core, the most probable site of AO-mediated attack is the C1 position. This reaction would convert the isoquinoline into an isoquinolin-1-one derivative. The presence of the 5-methyl group may sterically or electronically influence the rate of this transformation. Ignoring the potential for AO-mediated metabolism is a significant pitfall in drug discovery, as it can lead to unexpectedly high clearance and marked species differences between preclinical models and humans.[12][15]

Sources

Methodological & Application

Pomeranz-Fritsch synthesis of 5-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-Methylisoquinoline via Pomeranz-Fritsch Cyclization

Executive Summary

This application note details the optimized protocol for synthesizing this compound using the classical Pomeranz-Fritsch reaction and its modern adaptations. While the Pomeranz-Fritsch reaction is the most direct route to the isoquinoline core, the synthesis of the 5-methyl isomer presents a specific regiochemical challenge: the starting material, 3-methylbenzaldehyde , preferentially cyclizes to form 7-methylisoquinoline due to steric hindrance at the desired reaction site.

This guide provides a high-fidelity protocol to maximize the formation of the 5-methyl isomer, utilizing the Bobbitt Modification (hydrogenation prior to cyclization) to improve yields and minimize tar formation, alongside the classical acid-catalyzed route.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The synthesis relies on the acid-catalyzed cyclization of a benzalaminoacetal (Schiff base).[1][2][3]

  • Target: this compound.

  • Precursor: 3-Methylbenzaldehyde (m-tolualdehyde).

  • Reagent: Aminoacetaldehyde diethyl acetal.[4]

The Regioselectivity Challenge

The critical variable in this synthesis is the site of ring closure on the aromatic ring.

  • Path A (Major): Cyclization occurs at the sterically unhindered C6 position (para to the methyl group), yielding 7-Methylisoquinoline .

  • Path B (Minor - Desired): Cyclization occurs at the sterically hindered C2 position (ortho to the methyl group), yielding This compound .

To access the 5-methyl isomer, the reaction conditions must be tuned to favor the higher-energy transition state, or the chemist must employ rigorous separation techniques post-synthesis.

G Start 3-Methylbenzaldehyde (m-Tolualdehyde) Imine Schiff Base (Benzalaminoacetal) Start->Imine + Aminoacetaldehyde diethyl acetal TS_Major Transition State A (Unhindered C6 Attack) Imine->TS_Major Path A (Kinetic Preference) TS_Minor Transition State B (Hindered C2 Attack) Imine->TS_Minor Path B (Steric Barrier) Prod_Major 7-Methylisoquinoline (Major Product) TS_Major->Prod_Major Prod_Minor This compound (Target Product) TS_Minor->Prod_Minor

Figure 1: Regiochemical divergence in the cyclization of 3-methylbenzaldehyde. Path B requires optimized conditions to access the 5-methyl isomer.

Experimental Protocols

Materials & Reagents
ReagentCAS Registry #Purity Req.Role
3-Methylbenzaldehyde620-23-5>98%Starting Material
Aminoacetaldehyde diethyl acetal645-36-3>97%Nitrogen Source
Toluene108-88-3AnhydrousSolvent (Step 1)
Sulfuric Acid (

)
7664-93-970-75% wtCyclization Catalyst
Sodium Borohydride (

)
16940-66-2>98%Reductant (Bobbitt Mod.)
Protocol A: Schiff Base Formation (Common to all methods)

This step forms the benzalaminoacetal intermediate.[1][5] Water removal is critical to drive equilibrium.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 3-Methylbenzaldehyde (12.0 g, 100 mmol) and Aminoacetaldehyde diethyl acetal (13.3 g, 100 mmol) to Toluene (150 mL).

  • Reaction: Heat to vigorous reflux.[6] Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reflux until theoretical water volume (~1.8 mL) is collected (approx. 3-4 hours).

  • Workup: Cool to room temperature. Remove toluene under reduced pressure (rotary evaporator) to yield the crude Schiff base as a yellow oil.

    • QC Check:

      
       should show the imine singlet (
      
      
      
      ppm) and disappearance of the aldehyde peak.
Protocol B: The Bobbitt Modification (Recommended)

This modification reduces the imine to an amine before cyclization, significantly reducing polymerization (tarring) and allowing for milder cyclization conditions.

Step B1: Reduction

  • Dissolve the crude Schiff base from Protocol A in Ethanol (100 mL).

  • Cool to 0°C in an ice bath.

  • Add

    
      (3.8 g, 100 mmol) portion-wise over 30 minutes.
    
  • Stir at room temperature for 2 hours.

  • Quench with water (50 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry over

    
     and concentrate to yield the aminoacetal.
    

Step B2: Cyclization

  • Acid Preparation: Prepare 6M

    
     (100 mL). Note: The Bobbitt modification often uses HCl, whereas classical P-F uses 
    
    
    
    .
  • Addition: Add the aminoacetal dropwise to the refluxing acid solution under nitrogen atmosphere.

    • Critical: Slow addition prevents local concentration spikes that lead to polymerization.

  • Reflux: Continue reflux for 2 hours.

  • Workup: Cool to 0°C. Basify carefully with

    
     to pH 9.
    
  • Extraction: Extract with DCM (

    
     mL).
    
Protocol C: Classical Cyclization (High Acid Strength)

Use this if the Bobbitt modification fails to close the ring due to deactivation.

  • Preparation: Cool 75%

    
     (50 mL) to 0°C.
    
  • Addition: Add the crude Schiff base (from Protocol A) dropwise to the acid with vigorous stirring. The mixture will turn dark.

  • Heating: Heat the mixture to 100°C for 30 minutes.

    • Warning: Do not exceed 110°C; rapid charring occurs.

  • Quenching: Pour the reaction mixture onto crushed ice (200 g).

  • Neutralization: Neutralize with concentrated aqueous ammonia.

  • Extraction: Extract with Chloroform or DCM.

Purification & Isolation of the 5-Methyl Isomer

Since the reaction yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers, purification is the most labor-intensive step.

Method: Fractional Crystallization of Picrates

  • Dissolve the crude isomer mixture in hot ethanol.

  • Add a saturated solution of Picric Acid in ethanol.

  • Allow to cool slowly. The 7-methylisoquinoline picrate is generally less soluble and crystallizes first.

  • Filter the precipitate (enriched in 7-methyl).

  • Concentrate the mother liquor to induce crystallization of the This compound picrate .

  • Recovery: Treat the isolated picrate salt with dilute

    
     and extract with ether to recover the free base.
    

Method: Flash Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 90:10

    
     60:40).
    
  • Note: The 5-isomer often elutes slightly later than the 7-isomer due to steric shielding of the nitrogen lone pair, affecting interaction with silica, though

    
     values are very close (
    
    
    
    ).

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization (Bobbitt Mod.) cluster_2 Phase 3: Purification Step1 Condensation 3-Me-Benzaldehyde + Acetal (Reflux/Dean-Stark) Step2 Crude Imine Isolation Step1->Step2 Step3 Reduction (NaBH4) Forms Aminoacetal Step2->Step3 Preferred Route Step4 Acid Cyclization (6M HCl, Reflux) Step2->Step4 Classical Route (Direct H2SO4) Step3->Step4 Step5 Crude Extraction (Mixture of 5-Me & 7-Me) Step4->Step5 Step6 Fractional Crystallization (Picrate Salts) Step5->Step6 Step7 Free Base Recovery (NaOH Treatment) Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of this compound.

References

  • Pomeranz, C. (1893).[1] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116.

  • Fritsch, P. (1893).[1] "Synthese des Isochinolins und seiner Derivate".[1][2][4][5][7][8] Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.

  • Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, Vol 6.

  • Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. IV. A New Synthesis of the Isoquinoline Ring". Journal of Organic Chemistry, 30(7), 2247–2250.

  • Clemo, G. R., & Turnbull, J. H. (1945).[9] "The synthesis of 3-methylisoquinolines". Journal of the Chemical Society, 533-535.

  • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974).[10] "A new modification of the Pomeranz–Fritsch isoquinoline synthesis". Journal of the Chemical Society, Perkin Transactions 1, 2185-2190.[10]

Sources

Application Notes and Protocols for the Synthesis of 5-Methylisoquinoline from 3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] Its derivatives are integral to the development of pharmaceuticals, including analgesics, antihypertensives, and anticancer agents. 5-Methylisoquinoline, in particular, serves as a crucial building block in medicinal chemistry for the synthesis of more complex molecules with tailored therapeutic properties. The strategic placement of the methyl group at the 5-position can significantly influence the pharmacological profile of the final compound. This document provides a comprehensive guide for the synthesis of this compound from 3-methylbenzaldehyde, leveraging the classic Pomeranz-Fritsch reaction.

Theoretical Framework: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a robust and widely employed method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1] The reaction proceeds in two main stages: the formation of a Schiff base (a benzalaminoacetal) followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[1][2]

Reaction Mechanism

The generally accepted mechanism for the Pomeranz-Fritsch reaction is as follows:

  • Schiff Base Formation: 3-Methylbenzaldehyde condenses with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding Schiff base, N-(3-methylbenzylidene)aminoacetaldehyde diethyl acetal. This is typically achieved by heating the reactants in a non-polar solvent with azeotropic removal of water.

  • Acid-Catalyzed Cyclization: The Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. The acid protonates the acetal, leading to the elimination of two molecules of alcohol and the formation of a reactive electrophile. This electrophile then attacks the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution.

  • Aromatization: The resulting dihydroisoquinoline intermediate undergoes dehydration to yield the stable aromatic this compound.

Regioselectivity in the Cyclization of N-(3-Methylbenzylidene)aminoacetaldehyde Acetal

The methyl group at the 3-position of the benzaldehyde ring is an electron-donating group and, therefore, an ortho-, para-director in electrophilic aromatic substitution reactions.[3][4][5] This directing effect influences the position of the intramolecular cyclization. The two possible sites for electrophilic attack are the C2 and C6 positions of the benzene ring.

  • Attack at C6 (ortho to the methyl group): This leads to the formation of the desired This compound .

  • Attack at C2 (ortho to the methyl group): This would result in the formation of the isomeric 7-methylisoquinoline .

While both positions are activated by the methyl group, the C6 position is generally favored due to reduced steric hindrance compared to the C2 position, which is flanked by the bulky side chain. Therefore, this compound is expected to be the major product of this reaction.

Experimental Workflow

The synthesis of this compound from 3-methylbenzaldehyde can be visualized as a two-step process, followed by purification.

Synthesis of this compound cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Purification 3-Methylbenzaldehyde 3-Methylbenzaldehyde Schiff_Base N-(3-Methylbenzylidene)aminoacetaldehyde diethyl acetal 3-Methylbenzaldehyde->Schiff_Base Toluene, reflux (Dean-Stark) Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Schiff_Base Cyclization Acid-catalyzed Cyclization Schiff_Base->Cyclization Conc. H₂SO₄, Heat 5-Methylisoquinoline_crude Crude this compound (and 7-methyl isomer) Cyclization->5-Methylisoquinoline_crude Purification Column Chromatography or Vacuum Distillation 5-Methylisoquinoline_crude->Purification 5-Methylisoquinoline_pure Pure this compound Purification->5-Methylisoquinoline_pure

Sources

Application Note: Catalytic Hydrogenation of 5-Methylisoquinoline to 5-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in a vast number of natural alkaloids and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide array of biological activities, making them highly valuable in drug discovery and medicinal chemistry. The catalytic hydrogenation of isoquinolines to their corresponding tetrahydro derivatives is a fundamental and efficient method for accessing this important class of molecules. This application note provides a detailed protocol for the catalytic hydrogenation of 5-methylisoquinoline to 5-methyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate for the synthesis of various biologically active compounds.

This document will delve into the theoretical underpinnings of this transformation, provide a step-by-step experimental protocol, discuss the expected results and analytical characterization, and offer a troubleshooting guide. The information presented herein is a synthesis of established chemical principles and practical laboratory techniques, aimed at enabling researchers to perform this reaction safely and efficiently.

Theoretical Background

The catalytic hydrogenation of isoquinolines involves the addition of hydrogen across the double bonds of the heterocyclic ring system in the presence of a metal catalyst. The reaction typically proceeds via the reduction of the pyridine ring, as the benzene ring is more aromatic and thus less reactive under standard hydrogenation conditions.

The choice of catalyst is crucial for the success of the hydrogenation. Noble metal catalysts such as platinum, palladium, and rhodium are highly effective for the reduction of N-heterocycles.[3] Platinum(IV) oxide (PtO2, Adams' catalyst) is a widely used and robust catalyst for this transformation, often employed in acidic media like acetic acid, which can enhance the rate of reaction. Rhodium on a support such as alumina or carbon is another excellent choice, known for its high activity under relatively mild conditions.

The mechanism of heterogeneous catalytic hydrogenation is a multi-step process that involves:

  • Adsorption: Both the substrate (this compound) and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Activation: The H-H bond of the adsorbed hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Hydrogen Transfer: The adsorbed substrate undergoes stepwise addition of hydrogen atoms from the catalyst surface to the double bonds of the pyridine ring.

  • Desorption: The final product, 5-methyl-1,2,3,4-tetrahydroisoquinoline, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Caption: Generalized workflow of heterogeneous catalytic hydrogenation.

Experimental Protocol

This protocol describes the hydrogenation of this compound using Platinum(IV) oxide (Adams' catalyst) under a hydrogen atmosphere.

Materials and Equipment
Reagent/EquipmentDetails
Reagents
This compound>98% purity
Platinum(IV) oxide (PtO₂)Adams' catalyst
Glacial Acetic Acid (AcOH)ACS grade
Hydrogen (H₂) gasHigh purity (≥99.99%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Dichloromethane (DCM)ACS grade
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
Parr Hydrogenation ApparatusOr a similar high-pressure reactor
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Filtration apparatusBuchner funnel, filter paper, Celite®
Rotary evaporator
Standard laboratory glassware
NMR spectrometerFor product characterization
GC-MS instrumentFor purity analysis
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

  • Catalyst: Platinum oxide is a pyrophoric catalyst, especially after the reaction when it is saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench the catalyst carefully as described in the workup procedure.

  • Pressure: The reaction is performed under pressure. Use a blast shield and ensure the pressure reactor is in good working condition and rated for the intended pressure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a high-pressure reaction vessel, add this compound (e.g., 1.0 g, 6.98 mmol).

    • Add glacial acetic acid (e.g., 20 mL) as the solvent.

    • Carefully add Platinum(IV) oxide (e.g., 50 mg, 5 mol% relative to the substrate).

    • Seal the reaction vessel securely.

  • Hydrogenation:

    • Place the sealed vessel in the Parr hydrogenation apparatus.

    • Purge the vessel with nitrogen gas three times to remove air.

    • Purge the vessel with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Commence vigorous stirring and heat the reaction to the desired temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 6-12 hours.

  • Reaction Workup:

    • Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature.

    • Carefully vent the excess hydrogen gas in the fume hood.

    • Purge the vessel with nitrogen gas.

    • Open the reaction vessel and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter paper is pyrophoric. Immediately quench the filter cake with water and keep it wet.

    • Transfer the filtrate to a round-bottom flask.

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the residue in dichloromethane (DCM).

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Step-by-step experimental workflow for the hydrogenation.

Expected Results and Characterization

The successful hydrogenation of this compound should yield 5-methyl-1,2,3,4-tetrahydroisoquinoline as the major product. The expected yield for this type of reaction is generally high, often in the range of 80-95%.

PropertyExpected Value
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol [4]
Appearance Colorless to pale yellow oil or low-melting solid
Expected Yield 80-95%

The product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the structure. The aromatic signals corresponding to the pyridine ring of the starting material will be absent, and new aliphatic signals for the newly formed saturated ring will appear.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will also show a distinct change from the starting material, with the appearance of new sp³ hybridized carbon signals.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can be used to assess the purity of the product and to confirm its molecular weight from the mass spectrum.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction - Inactive catalyst- Insufficient hydrogen pressure- Reaction time too short- Impurities in the starting material- Use fresh catalyst.- Ensure the system is not leaking and maintain the target pressure.- Extend the reaction time and monitor by TLC or GC.- Purify the starting material.
Low yield - Loss of product during workup- Catalyst poisoning- Ensure complete extraction and careful handling during purification.- Use purified starting material and high-purity solvents.
Formation of byproducts - Over-reduction of the benzene ring- Hydrogenolysis- Use milder reaction conditions (lower temperature and/or pressure).- Choose a more selective catalyst if necessary.

Conclusion

The catalytic hydrogenation of this compound is a reliable and efficient method for the synthesis of 5-methyl-1,2,3,4-tetrahydroisoquinoline. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully perform this valuable transformation. The resulting product is a versatile building block for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). Molecules. [Link]

  • Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. (n.d.). University of Granada. [Link]

  • 5-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. [Link]

  • THE CATALYTIC HYDROGENATION OF QUINOLINE. (1950). Georgia Institute of Technology. [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). University of Nottingham. [Link]

  • Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. Reaction condition. (n.d.). ResearchGate. [Link]

  • Method for preparing tetrahydroisoquinolines. (1981).
  • Synthesis of 1,2,3,4-tetrahydroisoquinolines. (1982). The Journal of Organic Chemistry. [Link]

  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. (2025). Chemical Science. [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2023). Molecules. [Link]

  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. (2021). Catalysts. [Link]

  • Hydrogenation of 4-methylcinnoline. (1966). BYU ScholarsArchive. [Link]

  • Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation. (2024). Catalysts. [Link]

  • 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. (2023). Catalysts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methylisoquinoline via Fractional Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the purification of 5-Methylisoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. As a key building block in numerous pharmaceutical agents and advanced materials, achieving high purity of this compound is paramount.[1]

This guide provides field-tested insights and troubleshooting protocols in a direct question-and-answer format to address the specific challenges encountered when using fractional crystallization for this purpose.

Part 1: Foundational Principles & Frequently Asked Questions

This section addresses the core concepts and common initial queries researchers have when developing a purification strategy for this compound.

Q1: Why is fractional crystallization the recommended method for purifying this compound?

A1: Fractional crystallization is a powerful purification technique that separates compounds based on differences in their solubility and melting points within a carefully selected solvent system.[2] Synthesis of this compound, often via methods like the Pomeranz-Fritsch reaction or modifications thereof, can result in a mixture of structural isomers (e.g., 1-, 3-, 6-, 7-, or 8-methylisoquinoline).[3][4] These isomers possess very similar chemical properties, making them difficult to separate by chromatography. However, their crystal lattice energies and, consequently, their melting points and solubilities, often exhibit slight but exploitable differences. Fractional crystallization leverages these small differences to selectively crystallize the target compound, leaving the more soluble isomeric impurities behind in the mother liquor.[5] It is an energy-efficient and scalable method, making it ideal for both lab-scale and pilot-plant operations.

Q2: What are the most critical parameters for a successful fractional crystallization of this compound?

A2: Success hinges on the precise control of three key parameters:

  • Solvent Selection: The ideal solvent is one in which this compound is moderately soluble at high temperatures and sparingly soluble at low temperatures. This differential solubility is the primary driver of the separation.

  • Cooling Rate: A slow, controlled cooling rate is crucial. Rapid cooling leads to the formation of small, impure crystals by trapping impurities from the solution. A slow cooling profile allows for the selective growth of larger, higher-purity crystals.

  • Agitation: Gentle agitation can prevent localized supersaturation and promote uniform crystal growth, but vigorous agitation can lead to secondary nucleation and the formation of smaller, less pure crystals.

Q3: My crude material contains several methylisoquinoline isomers. How do their physical properties influence the separation?

A3: The feasibility of separation by fractional crystallization is directly related to the differences in the physicochemical properties of the isomers present. The most critical property is the melting point, which correlates with the stability of the crystal lattice. A higher melting point generally suggests lower solubility in a given solvent.

The first and most critical step in developing your purification protocol is to characterize your crude mixture and obtain reference data for potential impurities.

Table 1: Physicochemical Properties of Methylisoquinoline Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Target) 62882-01-3143.19Not Reported; Requires Experimental DeterminationNot Reported
1-Methylisoquinoline1721-93-3143.1910 - 12[6][7]126-128 (@ 16 mmHg)[8]
3-Methylisoquinoline1125-80-0143.1963 - 65[9]251[9]
6-Methylisoquinoline34528-67-1143.1985.5 - 86[10][11]265.5[10]
7-Methylisoquinoline54004-38-5143.19Not Reported245.7[1]
8-Methylisoquinoline62882-00-2143.19Conflicting Reports (See Note)246.3 (estimate)[12]

Note on 8-Methylisoquinoline: One source reports a melting point of 205°C, which is unusually high for this class of compounds and may refer to a salt or be an error.[12] Other data suggests it is a liquid at room temperature, which is more consistent with related isomers. This highlights the importance of verifying data from multiple sources.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My this compound is "oiling out" as a liquid instead of forming crystals. What is happening and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the melting point of the mixture. The resulting liquid is a supersaturated solution that is difficult to crystallize.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble. The high concentration of solute and impurities prevents the organized arrangement into a crystal lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Return the mixture to the heat source until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.

    • Change Solvent System: The initial solvent may be too "good." Add a miscible "anti-solvent" (one in which this compound is less soluble) dropwise to the hot solution until it becomes slightly turbid, then add a few drops of the primary solvent to clarify. This brings the solution closer to its saturation point at a higher temperature.

    • Slow Down Cooling: After re-dissolving, ensure the flask is well-insulated (e.g., by placing it in a large beaker of hot water or a dewar) to slow the cooling process dramatically.

Q5: The purity of my sample is not improving significantly after one or two crystallization cycles. Why is this happening?

A5: This is a common challenge when dealing with isomeric impurities, which can have very similar solubility profiles to the target compound.

  • Causality:

    • Co-crystallization: The impurities may be incorporating themselves into the crystal lattice of your target compound. This happens when the shapes and intermolecular forces of the impurity and the target molecule are very similar.

    • Insufficient Purity Gradient: The difference in solubility between your target and the impurities may be too small in the chosen solvent.

  • Solutions:

    • Introduce a "Sweating" Step: After crystallization and removal of the mother liquor by filtration, transfer the crystals to a flask and heat them to a temperature just below the melting point of the pure compound. This controlled partial melting will cause the lower-melting impurities trapped in the crystal lattice to "sweat" out as a liquid, which can then be removed.[6]

    • Solvent System Optimization: Experiment with different solvent classes. Since this compound is a polar, aromatic heterocycle, its solubility can be finely tuned. Try a protic solvent (like isopropanol or ethanol) versus an aprotic solvent (like ethyl acetate or toluene) or mixtures thereof. The goal is to maximize the solubility difference between the isomers.

    • Utilize pH Adjustment: As an alkaloid, this compound's solubility is highly pH-dependent.[13] Consider dissolving the crude material in a dilute acidic solution (e.g., 1M HCl), treating with charcoal to remove colored impurities, and then slowly neutralizing with a base (e.g., NaHCO₃ solution). The subtle differences in the pKa of the isomers can lead to fractional precipitation.

Q6: My recovery yield is very low (<50%). Where is my product going?

A6: Low yield is typically a result of procedural losses or suboptimal crystallization conditions.

  • Causality:

    • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even at low temperatures.

    • Premature Crystallization: If crystals form in the funnel during a hot filtration step, product is lost.

    • Incomplete Transfer: Physical loss of material during transfers between flasks and on the filter paper.

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Add the solvent in small portions to the heated solid until it just dissolves.

    • Check the Mother Liquor: After filtration, cool the mother liquor further in an ice bath to see if more product crystallizes. If a significant amount does, your initial cooling was insufficient or you used too much solvent.

    • Pre-heat Your Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask to prevent the product from crystallizing prematurely.

Part 3: Experimental Workflow & Visualization

This section provides a generalized, step-by-step protocol for the fractional crystallization of this compound.

Step-by-Step Experimental Protocol
  • Solvent Selection & Solubility Testing:

    • Place ~20 mg of crude this compound into several test tubes.

    • Add potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures) dropwise at room temperature to gauge initial solubility.

    • Heat the tubes that show low solubility at room temperature. The ideal solvent will fully dissolve the sample near its boiling point.

    • Cool the promising solutions to 0-4°C to observe the quality and quantity of crystal formation.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and place on a stirring hotplate.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved at or near the solvent's boiling point. Use the minimum amount of solvent necessary.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight).

    • Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Set up a hot filtration apparatus using a pre-heated funnel (stemless or short-stemmed) and fluted filter paper.

    • Filter the hot solution quickly into a clean, pre-heated Erlenmeyer flask.

  • Crystallization (Cooling):

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels). Do not disturb the flask.

    • Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly.

    • Wet the filter paper with a small amount of the cold crystallization solvent.

    • Turn on the vacuum and pour the crystallized slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away the residual mother liquor.

  • Drying:

    • Press the crystals as dry as possible on the filter paper using a clean stopper or spatula.

    • Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the melting point.

  • Purity Analysis:

    • Assess the purity of the crystals and the mother liquor using an appropriate method (e.g., HPLC, GC-MS, NMR, or melting point analysis) to determine if another crystallization cycle is necessary.

Workflow Visualization

The following diagram illustrates the logical steps and decision points in the purification workflow.

Fractional_Crystallization_Workflow start Start with Crude This compound solv_select Step 1: Solvent System Selection & Solubility Tests start->solv_select dissolve Step 2: Dissolve Crude in Minimum Hot Solvent solv_select->dissolve charcoal_q Is Solution Highly Colored? dissolve->charcoal_q add_charcoal Step 3: Add Activated Charcoal & Re-heat charcoal_q->add_charcoal Yes cool Step 5: Slow Cooling & Crystallization charcoal_q->cool No hot_filter Step 4: Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool isolate Step 6: Isolate Crystals (Vacuum Filtration) cool->isolate dry Step 7: Dry Purified Crystals isolate->dry mother_liquor Collect Mother Liquor (Contains Impurities) isolate->mother_liquor analyze Step 8: Purity Analysis (HPLC, MP, NMR) dry->analyze purity_q Is Purity Sufficient? analyze->purity_q purity_q->dissolve No, Recrystallize end End: Pure This compound purity_q->end Yes

Caption: Workflow for this compound Purification.

References

  • ChemSynthesis. (2025). 3-methylisoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Stenutz. (n.d.). 6-methylisoquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Wikipedia. (2023). Fractional crystallization (chemistry). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylisoquinoline. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylisoquinoline. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylisoquinoline. Retrieved from [Link]

  • Slideshare. (n.d.). alkaloids and extraction of alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Retrieved from [Link]

  • Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-methylisoquinoline. Retrieved from [Link]

  • ResearchGate. (1991). Alkaloids: Isolation and purification. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methylisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylisoquinoline. Retrieved from [Link]

  • American Elements. (n.d.). 7-methylisoquinoline. Retrieved from [Link]

Sources

overcoming steric hindrance at C5 position in isoquinoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Overcoming Steric Hindrance at C5 Audience: Medicinal Chemists & Process Development Scientists

The Diagnostic Phase: Understanding the "Peristrophic Wall"

User Query: “My Suzuki coupling at the C5 position of isoquinoline stalls at 20% conversion, or I see significant protodehalogenation. The same conditions work on the C6 and C7 isomers. Why?”

Technical Analysis: The C5 position of isoquinoline presents a unique "peristrophic" steric challenge that is distinct from the C1 (electronic) or C4 (electronic/steric) positions.

  • The Peri-Interaction: The C5 position is spatially adjacent to the C4-proton (or substituent). Unlike C6 or C7, which are relatively exposed, the C5 site suffers from 1,4-nonbonded interactions similar to the peri-positions in naphthalene (1,8-interaction).

  • The Mechanistic Bottleneck: In the catalytic cycle, Oxidative Addition (OA) is generally feasible. The failure usually occurs during Transmetalation or Reductive Elimination (RE) . The bulky Pd-complex cannot easily accommodate the incoming nucleophile due to the clash with the C4-H, leading to stalled intermediates that eventually undergo protodehalogenation (hydrodehalogenation) rather than coupling.

Visualizing the Failure Mode (DOT Diagram)

C5_Failure_Analysis cluster_legend Steric Zone Start Start: 5-Bromoisoquinoline OA Oxidative Addition (Pd inserts into C-Br) Start->OA Fast Stall STALL: Transmetalation/RE (Steric Clash with H4) OA->Stall Standard Ligand (e.g., PPh3) Path_Success Successful Coupling (Requires Bulky/Flexible Ligand) OA->Path_Success Specialized Ligand (e.g., XPhos, P(tBu)3) Path_Fail Side Reaction: Protodehalogenation Stall->Path_Fail Beta-Hydride Elimination or Solvent H-abstraction

Caption: The "Peristrophic Wall" effect. Standard ligands fail to force the reductive elimination step due to the C4-H interaction, leading to side products.

The Hardware Solution: Ligand & Catalyst Selection

To overcome the C5 barrier, you must switch from "general purpose" catalysts (like Pd(PPh3)4 or Pd(dppf)Cl2) to sterically demanding, electron-rich systems .

Recommended Catalyst Systems
System ClassCatalyst / LigandWhy it works for C5 Isoquinoline
The Workhorse Pd-XPhos G3 or G4 XPhos provides extreme steric bulk to accelerate Reductive Elimination (the rate-limiting step at C5) while protecting the active Pd(0) species.
The Specialist Pd-PEPPSI-IPr The NHC (N-Heterocyclic Carbene) ligand is a strong

-donor, preventing catalyst decomposition. The "throw-away" pyridine ligand ensures rapid initiation. Excellent for difficult aryl chlorides.
The Alternative Pd(OAc)₂ + SPhos SPhos is specifically designed to facilitate coupling of hindered aryl boronic acids. If your boronic acid is also hindered (e.g., ortho-substituted), use SPhos.
The "Last Resort" Pd[(P(tBu)₃]₂ Extremely bulky and electron-rich. Forces oxidative addition on deactivated rings and drives reductive elimination on crowded rings. Note: Air sensitive.
Validated Protocols (Step-by-Step)

These protocols are designed to be self-validating . If they fail, the specific failure mode (black Pd precipitation vs. unreacted SM) indicates the next step.

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Best for: Coupling 5-bromoisoquinoline with hindered or heteroaryl boronic acids.

  • Reaction Vessel: 8 mL screw-cap vial with a magnetic stir bar.

  • Reagents:

    • 5-Bromoisoquinoline (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • Catalyst: Pd-XPhos G3 (2–5 mol%) (Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%))

    • Base: K₃PO₄ (3.0 equiv) (Use anhydrous, finely ground)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Total concentration: 0.2 M.

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents via syringe.

    • Seal and heat to 100°C for 4–12 hours.

  • Checkpoint (Self-Validation):

    • Result: Clear orange/red solution = Active catalyst.

    • Result: Black precipitate within 1 hour = Catalyst death (ligand dissociation). Action: Switch to Pd-PEPPSI-IPr or lower temp to 80°C.

Protocol B: Buchwald-Hartwig Amination at C5

Best for: Installing amines at the C5 position.

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

    • Rule of Thumb: Use RuPhos for secondary amines. Use BrettPhos for primary amines.

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (for base-sensitive substrates).

  • Solvent: t-Amyl Alcohol (anhydrous) or Toluene.

  • Temperature: 110°C.

  • Note: The C5 position is electron-rich compared to C1. If the reaction is sluggish, ensure your amine is not coordinating to the Pd center (poisoning).

Advanced Troubleshooting (FAQ)

Q: I am getting 50% de-brominated isoquinoline (isoquinoline-H) and 50% starting material.

  • Diagnosis: Your catalytic cycle is initiating (Oxidative Addition is working), but transmetalation/reductive elimination is too slow. The Pd-Ar intermediate is grabbing a hydride from the solvent (dioxane/THF).

  • Fix:

    • Switch solvent to Toluene or t-Amyl Alcohol (less prone to hydride transfer).

    • Increase the concentration of the boronic acid.

    • Use Pd-PEPPSI-IPr , which is more robust against dehalogenation pathways.

Q: Can I use C-H activation instead of using 5-bromoisoquinoline?

  • Answer: Direct C-H activation at C5 is difficult because C1 is more acidic/reactive. However, if you have a Directing Group (DG) at C4 (e.g., an amide or ketone), you can use Rh(III) or Ir(III) catalysis to target C5 via the peri effect. Without a C4 DG, Ir-catalyzed borylation usually favors C3 or C4 (sterically determined). Stick to cross-coupling if possible.[1]

Q: My coupling partner is also ortho-substituted. Nothing works.

  • Strategy: You are attempting a "tetra-ortho" substituted coupling (conceptually).

  • The Fix: Use Pd-AntPhos (Anthracene-based ligand) or Pd-cBRIDP . These are specialized for extremely hindered biaryl synthesis.

Decision Logic for Ligand Selection

Ligand_Selection Start Substrate: 5-Bromoisoquinoline Q1 Coupling Partner? Start->Q1 Res1 Aryl Boronic Acid (Unsubstituted) Q1->Res1 Res2 Aryl Boronic Acid (Ortho-Substituted) Q1->Res2 Res3 Primary Amine Q1->Res3 Res4 Secondary Amine Q1->Res4 Sol1 Use: SPhos Pd G3 or XPhos Pd G3 Res1->Sol1 Sol2 Use: Pd-PEPPSI-IPr or AntPhos Res2->Sol2 Sol3 Use: BrettPhos Pd G3 Res3->Sol3 Sol4 Use: RuPhos Pd G3 Res4->Sol4

Caption: Rapid selection guide for C5-Isoquinoline coupling partners.

References
  • Mechanistic Insight into Steric Hindrance: Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (Discusses the steric environment of C5/C8 positions).

  • Suzuki Coupling of Hindered Substrates: Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling... with a Pd-AntPhos catalyst.[2] (Key for overcoming ortho-substitution barriers).

  • Buchwald-Hartwig Scale-Up: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline... (Provides industrial best practices for isoquinoline coupling).

  • PEPPSI Catalyst Applications: Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (Demonstrates robustness of NHC ligands).

  • Directing Group Strategies: Ruthenium-catalyzed, site-selective C–H activation: access to C5-substituted azaflavanone. (Example of C5 access via directing groups).

Sources

Technical Support Center: Optimizing 5-Methylisoquinoline Yield in Cyclodehydration Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 5-Methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during cyclodehydration reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Introduction to this compound Synthesis

The synthesis of isoquinoline and its derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science.[1][2] this compound, a key structural motif, is often synthesized via cyclodehydration reactions, most notably the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][3][4][5] Each of these methods presents unique advantages and challenges. This guide will focus primarily on the widely used Bischler-Napieralski reaction, while also addressing relevant aspects of related cyclization strategies.

The Bischler-Napieralski reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[6][7][8] This intermediate is then oxidized to the final isoquinoline product.[9] Optimizing the yield of this compound requires careful control over reaction parameters to favor the desired cyclization and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclodehydration reactions for synthesizing this compound?

A1: The three most prevalent methods are:

  • Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then oxidized to isoquinolines.[6][8][10] It is particularly effective for aromatic rings with electron-donating groups.[10][11]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline.[5][12][13] This method is notable for its ability to proceed under mild conditions, especially with activated aromatic rings.[5]

  • Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[3][4][14] It offers a route to isoquinolines with substitution patterns that may be difficult to achieve with other methods.[4][15]

Q2: My Bischler-Napieralski reaction is resulting in a very low yield of this compound. What are the likely causes?

A2: Low yields in the Bischler-Napieralski reaction are a frequent issue and can often be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electron density of the aromatic ring. If the ring is not sufficiently electron-rich, the cyclization will be slow and inefficient.[10][16]

  • Ineffective Dehydrating Agent: The choice and strength of the dehydrating agent are critical. While phosphorus oxychloride (POCl₃) is commonly used, less reactive substrates may require stronger conditions, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[6][10][16]

  • Side Reactions: The formation of styrene-like byproducts through a retro-Ritter reaction is a common side reaction, especially at elevated temperatures.[7][16][17]

  • Presence of Moisture: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents are essential for optimal results.[16]

Q3: I am observing a significant amount of a styrene-like byproduct. How can I minimize this?

A3: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter reaction.[7][16][17] To mitigate this:

  • Lower the Reaction Temperature: High temperatures can promote the retro-Ritter reaction.[16] Use the lowest temperature that still allows for efficient cyclization.

  • Use a Nitrile Solvent: Employing a nitrile solvent, such as acetonitrile, can help to shift the equilibrium away from the formation of the styrene byproduct.[7][16]

  • Modern, Milder Protocols: Consider using alternative, milder reagents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine, which can facilitate cyclization at lower temperatures and reduce side reactions.[10][18][19]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Explanation
Low to No Product Formation 1. Deactivated Aromatic Ring: The methyl group at the 5-position provides some activation, but if other deactivating groups are present, or if the starting material is impure, the reaction may fail.* Action: Ensure the purity of your starting N-(2-(m-tolyl)ethyl)acetamide. Consider adding a stronger activating group if the molecular design allows. * Rationale: The electrophilic cyclization requires a sufficiently nucleophilic aromatic ring to attack the intermediate nitrilium ion.[6][11]
2. Ineffective Dehydrating Agent: POCl₃ alone may not be sufficient for cyclization.* Action: Increase the strength of the dehydrating agent. A mixture of P₂O₅ in refluxing POCl₃ is a more potent option.[6][10] Alternatively, modern reagents like trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine offer a milder and often more effective alternative.[10][18] * Rationale: A stronger dehydrating agent more effectively promotes the formation of the key electrophilic intermediate required for cyclization.[10]
3. Reaction Conditions Too Mild: Insufficient temperature or reaction time.* Action: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[10] If using a solvent like toluene, consider switching to a higher boiling solvent like xylene.[7] * Rationale: Cyclodehydration reactions often have a significant activation energy barrier that must be overcome.
Formation of Multiple Products/Byproducts 1. Retro-Ritter Reaction: As discussed in the FAQs, this leads to styrene byproducts.* Action: Lower the reaction temperature.[16] Consider using a nitrile as the solvent to shift the equilibrium.[7][16] * Rationale: The retro-Ritter reaction is often favored at higher temperatures.[16]
2. Over-oxidation or Decomposition: The intermediate dihydroisoquinoline can be sensitive.* Action: If a separate oxidation step is performed, ensure it is done under controlled conditions. For in-situ oxidations, monitor the reaction closely to avoid over-oxidation. * Rationale: Dihydroisoquinolines can be susceptible to further reactions, especially at elevated temperatures and in the presence of strong acids.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired this compound and any isomeric byproducts or starting materials may have similar polarities.* Action: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.[20] High-Performance Liquid Chromatography (HPLC) may be necessary for very difficult separations. * Rationale: Achieving good separation on silica gel requires finding a mobile phase that exploits the subtle differences in polarity between the components of the mixture.
2. Thermal Decomposition During Distillation: this compound has a high boiling point.* Action: Purify via vacuum distillation to lower the boiling point and prevent thermal degradation.[20] * Rationale: Many organic compounds, especially those with nitrogen heterocycles, are prone to decomposition at their atmospheric boiling points.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

This protocol provides a starting point for the synthesis of 1,5-dimethyl-3,4-dihydroisoquinoline, the precursor to this compound.

  • Preparation: Dissolve N-(2-(m-tolyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Under a nitrogen atmosphere, cool the solution to 0 °C. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.[16]

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.[16]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification: Basify the aqueous solution to a pH of 8-9 with aqueous sodium hydroxide (NaOH).[16]

  • Extraction: Extract the product with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Oxidation of Dihydroisoquinoline to this compound

The resulting 3,4-dihydroisoquinoline can be oxidized to the aromatic this compound.

  • Reaction Setup: Dissolve the purified 1,5-dimethyl-3,4-dihydroisoquinoline in a suitable solvent such as toluene or xylene.

  • Catalyst Addition: Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Dehydrogenation: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.[20]

Visualizing the Process

Reaction Mechanism: Bischler-Napieralski Reaction

Bischler_Napieralski Amide N-(2-(m-tolyl)ethyl)acetamide POCl3 POCl₃ Amide->POCl3 Activation Imidoyl_Phosphate Imidoyl Phosphate Intermediate POCl3->Imidoyl_Phosphate Nitrilium_Ion Nitrilium Ion Imidoyl_Phosphate->Nitrilium_Ion Elimination Cyclized_Intermediate Cyclized Dihydroisoquinoline Cation Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 1,5-Dimethyl-3,4-dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Deprotonation Oxidation Oxidation (e.g., Pd/C, heat) Dihydroisoquinoline->Oxidation Methylisoquinoline This compound Oxidation->Methylisoquinoline

Caption: Mechanism of the Bischler-Napieralski reaction for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action outcome outcome Start Low Yield Observed Check_Purity Is starting material pure? Start->Check_Purity Purify_SM Purify starting material Check_Purity->Purify_SM No Check_Conditions Are reaction conditions anhydrous? Check_Purity->Check_Conditions Yes Purify_SM->Check_Conditions Dry_Glassware Thoroughly dry glassware and use anhydrous reagents Check_Conditions->Dry_Glassware No Check_Reagent Is dehydrating agent strong enough? Check_Conditions->Check_Reagent Yes Dry_Glassware->Check_Reagent Stronger_Reagent Use P₂O₅/POCl₃ or Tf₂O/2-chloropyridine Check_Reagent->Stronger_Reagent No Check_Temp Is reaction temperature optimal? Check_Reagent->Check_Temp Yes Improved_Yield Yield Improved Stronger_Reagent->Improved_Yield Increase_Temp Gradually increase temperature and monitor by TLC Check_Temp->Increase_Temp No Check_Temp->Improved_Yield Yes Increase_Temp->Improved_Yield

Sources

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Retrosynthesis Analysis

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